molecular formula C10H7F6N3O2 B2381093 N'-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide CAS No. 1092345-21-5

N'-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide

Cat. No. B2381093
CAS RN: 1092345-21-5
M. Wt: 315.175
InChI Key: NOHLXSFJGSASKZ-UHFFFAOYSA-N
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Description

N-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide, also known as A-769662, is a small molecule activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic diseases such as diabetes, obesity, and cancer.

Scientific Research Applications

Agrochemicals and Pesticides

N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide has garnered attention in the development of agrochemicals and pesticides. Its unique structure and functional groups allow for targeted interactions with pests and pathogens. Researchers explore its potential as an active ingredient in novel insecticides, herbicides, and fungicides. By understanding its mode of action and toxicity profile, scientists aim to enhance crop protection and minimize environmental impact .

Medicinal Chemistry and Drug Discovery

In drug discovery, this compound serves as a valuable scaffold for designing new pharmaceutical agents. Researchers modify its structure to create derivatives with improved bioactivity, solubility, and selectivity. The trifluoromethyl groups enhance lipophilicity, potentially aiding drug permeability across cell membranes. Scientists investigate its potential as an antiviral, antibacterial, or antitumor agent. Computational studies and in vitro assays guide the optimization process .

Materials Science and Organic Electronics

N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide contributes to materials science, particularly in organic electronics. Its electron-rich pyridine core and trifluoromethyl substituents make it suitable for constructing organic semiconductors. Researchers synthesize conjugated polymers based on this scaffold for applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs). The compound’s electronic properties play a crucial role in device performance .

Coordination Chemistry and Metal Complexes

The carbohydrazide moiety in this compound acts as a versatile ligand in coordination chemistry. Researchers explore its ability to form stable complexes with transition metals. These metal-carbohydrazide complexes find applications in catalysis, sensing, and molecular recognition. By tuning the ligand’s substituents, scientists can tailor the reactivity and selectivity of these complexes for specific reactions .

Fluorine Chemistry and Synthetic Methodology

The trifluoromethyl groups in N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide contribute to fluorine chemistry. Researchers use it as a precursor for introducing trifluoromethyl groups into other molecules. The compound participates in cross-coupling reactions, nucleophilic trifluoromethylation, and fluorination processes. Its synthetic versatility aids in accessing diverse fluorinated compounds for various applications .

Photophysical Studies and Luminescent Materials

Scientists investigate the photophysical properties of this compound. Its absorption and emission spectra provide insights into its electronic transitions. Researchers explore its luminescent behavior, potentially leading to the development of fluorescent probes, sensors, or imaging agents. By incorporating this scaffold into luminescent materials, they aim to enhance their performance in optoelectronic devices and biological imaging .

properties

IUPAC Name

N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)6-2-5(9(11,12)13)3-7(17-6)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLXSFJGSASKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide

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